molecular formula C16H15BrO2 B1292958 4'-Bromo-3-(2-methoxyphenyl)propiophenone CAS No. 898769-87-4

4'-Bromo-3-(2-methoxyphenyl)propiophenone

Cat. No.: B1292958
CAS No.: 898769-87-4
M. Wt: 319.19 g/mol
InChI Key: IMZGGKWXPUBTIE-UHFFFAOYSA-N
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Description

4'-Bromo-3-(2-methoxyphenyl)propiophenone is a chemical compound intended for research and development purposes only. It is not for diagnostic, therapeutic, or personal use. This compound belongs to the class of organic compounds known as propiophenones, which are widely recognized in scientific research as versatile building blocks and intermediates in organic synthesis . Similar brominated propiophenones are typically employed as precursors in the synthesis of more complex molecules for pharmaceutical and chemical research . The bromine atom on the propiophenone structure can make it a reactive intermediate for various chemical transformations, including substitution reactions . As a specialist chemical intermediate, its primary value lies in its potential to facilitate the exploration of new chemical spaces and the development of novel substances in a controlled laboratory environment. Researchers interested in phenylketone chemistry or those developing new synthetic methodologies may find this compound of particular interest. Specific data regarding this compound's mechanism of action, physical properties, and spectral data are currently the subject of ongoing research. Please consult the product's Safety Data Sheet (SDS) prior to use. Always adhere to appropriate safety protocols, including the use of personal protective equipment (PPE) and working in a well-ventilated environment .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromophenyl)-3-(2-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO2/c1-19-16-5-3-2-4-13(16)8-11-15(18)12-6-9-14(17)10-7-12/h2-7,9-10H,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZGGKWXPUBTIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644173
Record name 1-(4-Bromophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-87-4
Record name 1-(4-Bromophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contemporary Synthetic Approaches to 4 Bromo 3 2 Methoxyphenyl Propiophenone

Chemoselective and Regioselective Bromination Strategies for Propiophenone (B1677668) Scaffolds

The introduction of a bromine atom onto a propiophenone scaffold requires careful control of reaction conditions to ensure the desired substitution pattern. Both the aliphatic chain and the aromatic rings present potential sites for bromination.

Alpha-Bromination Protocols for Propiophenone Derivatives via Enol Intermediates

Alpha-bromination specifically targets the carbon atom adjacent to the carbonyl group. This reaction typically proceeds through an enol or enolate intermediate. Under acidic conditions, the ketone is protonated, which facilitates the formation of the enol tautomer. masterorganicchemistry.com This enol then acts as a nucleophile, attacking an electrophilic bromine source like molecular bromine (Br₂) or N-bromosuccinimide (NBS). masterorganicchemistry.com The rate of this acid-catalyzed halogenation is dependent on the concentration of the ketone and the acid, but notably independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. libretexts.org

The mechanism involves the following key steps:

Protonation of the carbonyl oxygen.

Deprotonation at the alpha-carbon to form the enol.

Nucleophilic attack of the enol on the bromine molecule. masterorganicchemistry.com

Deprotonation of the carbonyl oxygen to yield the α-bromo ketone. masterorganicchemistry.com

Alternatively, free-radical mechanisms, initiated by light or peroxides, can also achieve alpha-bromination. fiveable.me This method is regioselective, specifically targeting the carbon adjacent to the carbonyl group. fiveable.me The resulting α-bromo ketones are valuable synthetic intermediates. fiveable.me

Reagent/ConditionRoleReference
Br₂ in Acetic AcidElectrophilic bromine source and solvent libretexts.org
N-Bromosuccinimide (NBS)Alternative electrophilic bromine source masterorganicchemistry.com
Acid Catalyst (e.g., HBr)Promotes enol formation masterorganicchemistry.com

Aromatic Ring Bromination Techniques for Substituted Propiophenones

Introducing a bromine atom onto one of the aromatic rings of a propiophenone derivative is governed by the principles of electrophilic aromatic substitution (EAS). The existing substituents on the ring direct the position of the incoming bromine atom. The propiophenone moiety itself contains an acyl group directly attached to one of the benzene (B151609) rings. The carbonyl group is an electron-withdrawing group and a deactivating group, which directs incoming electrophiles to the meta position. organicchemistrytutor.comwikipedia.org Conversely, the 2-methoxyphenyl group contains a methoxy (B1213986) group, which is an electron-donating and activating group, directing electrophiles to the ortho and para positions. organicchemistrytutor.compressbooks.pub

Therefore, to achieve the desired 4'-bromo substitution, the bromination must be performed on a precursor that already contains the propiophenone backbone and where the directing effects favor bromination at the para position of the phenyl ring attached to the carbonyl group. Common brominating agents for EAS include bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). fiveable.me The catalyst polarizes the Br-Br bond, creating a stronger electrophile. fiveable.me N-bromosuccinimide (NBS) can also be used, sometimes in conjunction with a protic or Lewis acid, for regioselective bromination of activated aromatic rings. wku.edunih.gov

Directing GroupEffect on RingPosition Directed
Acyl (-COR)DeactivatingMeta
Methoxy (-OCH₃)ActivatingOrtho, Para

Construction of the Propiophenone Backbone and Introduction of the 2-Methoxyphenyl Moiety

The formation of the central propiophenone structure is a critical aspect of the synthesis. Various classical and modern organic reactions can be employed to construct this core and attach the necessary substituents.

Friedel-Crafts Acylation Routes for Propiophenone Formation

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. wikipedia.orgchemistrysteps.com This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). wikipedia.orgucla.edu To synthesize a propiophenone derivative, propanoyl chloride would be the acylating agent. wikipedia.org

For the synthesis of 4'-Bromo-3-(2-methoxyphenyl)propiophenone, a plausible Friedel-Crafts strategy would involve the acylation of a suitably substituted aromatic precursor. For instance, reacting 1-bromo-3-(2-methoxyphenyl)propane with benzene in the presence of AlCl₃ is a potential route. A key advantage of Friedel-Crafts acylation is that the ketone product is less reactive than the starting material, which prevents multiple acylations. wikipedia.org

Organometallic Reagent-Mediated Synthesis (e.g., Grignard Chemistry)

Organometallic reagents, particularly Grignard reagents (R-MgX), offer a powerful and versatile method for forming carbon-carbon bonds. libretexts.org The synthesis of propiophenone derivatives can be achieved by reacting a Grignard reagent with a suitable nitrile or aldehyde.

One synthetic pathway could involve the reaction of a Grignard reagent derived from a brominated aromatic compound with propionitrile. For example, 4-bromophenylmagnesium bromide could be reacted with 3-(2-methoxyphenyl)propanenitrile. The initial reaction forms an imine intermediate, which is then hydrolyzed to yield the desired ketone. brainly.in Another approach involves the addition of an ethyl Grignard reagent to a substituted benzaldehyde (B42025), followed by oxidation of the resulting secondary alcohol to the ketone. google.com

A patent describes the synthesis of 3-methoxypropiophenone by reacting the Grignard reagent from m-methoxybromobenzene with propionitrile, achieving a high yield. google.com This highlights the industrial applicability of Grignard reactions for producing propiophenone intermediates.

Reactant 1Reactant 2Product Type
Phenylmagnesium bromidePropionitrilePropiophenone
Ethylmagnesium bromideBenzaldehydePhenylpropanol (precursor to propiophenone)
m-Methoxyphenylmagnesium bromidePropionitrile3-Methoxypropiophenone

Multicomponent and Cascade Reactions in the Synthesis of Propiophenone Derivatives

Modern synthetic chemistry increasingly focuses on efficiency, often through multicomponent reactions (MCRs) and cascade reactions. nih.govbaranlab.org These processes allow for the formation of multiple bonds in a single operation, reducing waste and simplifying procedures. nih.gov

Stereoselective Synthesis of this compound and Analogues

The synthesis of this compound results in a molecule with a potential chiral center at the carbon alpha to the carbonyl group. Stereoselective synthesis, the ability to produce a single enantiomer of a chiral molecule, is of paramount importance, particularly in the synthesis of pharmaceutical intermediates. The primary strategy for achieving this for β-aryl ketones involves the catalytic asymmetric conjugate addition to α,β-unsaturated carbonyl compounds.

This approach would typically involve the reaction of a 2-methoxyphenyl nucleophile with a 1-(4-bromophenyl)prop-2-en-1-one (4-bromo-acrylophenone) precursor. The key to enantioselectivity lies in the use of a chiral catalyst that directs the approach of the nucleophile to one face of the enone.

Key Methodologies:

Copper-Catalyzed Conjugate Addition: Copper complexes with chiral ligands are widely used for the asymmetric conjugate addition of organometallic reagents. For the synthesis of analogues, Grignard reagents have been used with chiral ferrocenyl diphosphine ligands, such as JosiPhos or TaniaPhos, to achieve high enantioselectivities (up to 96% ee) in the formation of β-substituted ketones. pnas.orgacs.org Similarly, dialkylzinc reagents, in the presence of copper and chiral phosphoramidite ligands derived from BINOL, have proven effective for additions to cyclic enones with enantiomeric excesses often exceeding 98%. libretexts.org

Rhodium-Catalyzed Conjugate Addition: Chiral rhodium-phosphine complexes, particularly those using ligands like (S)-BINAP, are effective for the conjugate addition of organoboron reagents, such as arylboronic acids. libretexts.org This method offers an alternative pathway where a 2-methoxyphenylboronic acid could be added to the enone precursor with high stereocontrol.

The selection of the catalyst system is critical and depends on the specific substrates involved. A hypothetical catalytic system for the stereoselective synthesis of the target compound is presented below.

Table 1: Illustrative Chiral Catalyst Systems for Asymmetric Conjugate Addition

Catalyst System ComponentExampleRole in SynthesisPotential Enantioselectivity
Metal PrecursorCopper(I) bromide (CuBr)Forms the active catalyst with the chiral ligandHigh (often >90% ee)
Chiral Ligand(R)-BINAPCreates a chiral environment to induce asymmetryHigh (often >90% ee)
Organometallic Nucleophile(2-methoxyphenyl)magnesium bromideDelivers the 2-methoxyphenyl groupN/A

Optimization of Reaction Conditions and Yields in Propiophenone Synthesis

The efficient synthesis of propiophenones, including this compound, often relies on established reactions like the Friedel-Crafts acylation. However, achieving high yields and purity requires careful optimization of various reaction parameters. The traditional Friedel-Crafts reaction, which involves the acylation of an aromatic ring, can be plagued by issues such as catalyst deactivation, side reactions, and harsh conditions.

Modern optimization strategies employ systematic approaches like Design of Experiments (DoE) and response surface methodology to efficiently explore the reaction space. acs.org Key variables that are typically optimized include:

Catalyst: While aluminum chloride (AlCl₃) is the classic Lewis acid catalyst, alternatives like iron(III) chloride (FeCl₃), zeolites, or solid acid catalysts are explored to improve handling and reduce waste. google.com

Solvent: The choice of solvent can significantly impact reaction rate and selectivity.

Temperature: Controlling the temperature is crucial to prevent side reactions and decomposition.

Reactant Stoichiometry: The molar ratios of the aromatic substrate, acylating agent, and catalyst must be fine-tuned to maximize conversion and minimize byproducts.

One patented method for producing propiophenone highlights a "green synthesis" approach where the stepwise addition of propionyl chloride and AlCl₃ at controlled temperatures (20-35°C) led to yields of 95% and purity of 99.9%. google.com Such procedural optimizations are critical for developing robust and scalable synthetic routes.

Table 2: Example of Parameter Optimization for a Generic Friedel-Crafts Propiophenone Synthesis

ParameterCondition ACondition BCondition C (Optimized)Outcome
CatalystAlCl₃ (1.2 eq)FeCl₃ (1.2 eq)AlCl₃ (1.1 eq, added stepwise)Improved efficiency, reduced waste
Temperature60°C60°C35°CReduced side products
Reaction Time8 hours8 hours3 hoursIncreased throughput
Yield 75%68%95% Significant Improvement

Green Chemistry Principles and Sustainable Synthetic Pathways for Propiophenone Compounds

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of propiophenone compounds can be made more sustainable by adhering to these principles.

Prevention of Waste: It is better to prevent waste than to treat it after it has been created. rjpn.org Optimization of reaction conditions to improve yield and reduce byproducts directly supports this principle.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. rjpn.org Catalytic reactions are inherently more atom-economical than stoichiometric ones.

Less Hazardous Chemical Syntheses: Methods should be designed to use and generate substances with little or no toxicity. rjpn.org This involves replacing hazardous reagents and solvents with safer alternatives.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. Research into the synthesis of chalcones, which are precursors to many propiophenones, has demonstrated the use of greener solvents like glycerin or ionic liquids, and even solvent-free conditions. frontiersin.orgscielo.br

Design for Energy Efficiency: Energy requirements should be minimized. rjpn.org The use of alternative energy sources such as microwave irradiation and ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. frontiersin.org These techniques have been successfully applied to the synthesis of chalcone (B49325) derivatives. frontiersin.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can be recycled. rjpn.org The stereoselective methods discussed previously, which rely on catalytic amounts of chiral complexes, are excellent examples of this principle in action.

By integrating these principles, the synthesis of this compound and its analogues can be shifted towards more economically and environmentally sustainable pathways.

Mechanistic Investigations and Reaction Dynamics of 4 Bromo 3 2 Methoxyphenyl Propiophenone

Detailed Mechanistic Pathways of Key Synthetic Transformations

The synthesis of 4'-Bromo-3-(2-methoxyphenyl)propiophenone can be approached through several established mechanistic pathways common in organic chemistry. These routes typically involve forming the core propiophenone (B1677668) structure through carbon-carbon bond-forming reactions. Two plausible pathways are the Friedel-Crafts acylation and a Grignard reagent-based synthesis.

Friedel-Crafts Acylation Pathway:

This classical method involves the electrophilic aromatic substitution of a bromo-substituted aromatic ring with an appropriate acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Generation of the Acylium Ion: The first step is the reaction between 3-(2-methoxyphenyl)propionyl chloride and the aluminum chloride catalyst. The Lewis acid coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates its cleavage. This generates a highly electrophilic acylium ion, which is resonance-stabilized.

Electrophilic Attack: The electron-rich bromobenzene (B47551) ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. The bromine atom is an ortho-, para-directing deactivator. Due to the steric hindrance from the bromine atom at the ortho position, the attack predominantly occurs at the para position, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation and Aromatization: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the AlCl₃ catalyst along with HCl. A similar synthesis is employed for producing 2-Bromo-4'-methylpropiophenone, where 4'-methylpropiophenone (B145568) is brominated in the presence of aluminum chloride. prepchem.com

Grignard Reagent Pathway:

An alternative approach involves the use of an organometallic Grignard reagent. This pathway builds the ketone by reacting the Grignard reagent with a nitrile.

Formation of the Grignard Reagent: The process begins with the reaction of 4-bromobromobenzene or a similar bromo-aryl compound with magnesium metal in an ether solvent (like diethyl ether or tetrahydrofuran) to form the p-bromophenylmagnesium bromide Grignard reagent.

Nucleophilic Addition to Nitrile: The Grignard reagent is then reacted with 3-(2-methoxyphenyl)propionitrile. The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group. This addition breaks the carbon-nitrogen triple bond, forming an intermediate imine salt after an initial complexation with the magnesium halide.

Hydrolysis: The final step is the acidic workup (hydrolysis) of the intermediate imine salt. The addition of an acid like H₃O⁺ protonates the nitrogen, making it a good leaving group (ammonia), and replaces it with a carbonyl oxygen, yielding the desired this compound. A similar strategy is used in the synthesis of 3-methoxypropiophenone, where a Grignard reagent formed from m-methoxybromobenzene reacts with propionitrile. google.com

Influence of Steric and Electronic Effects on Reactivity and Selectivity in Propiophenone Derivatives

The reactivity and selectivity of propiophenone derivatives in chemical transformations are profoundly influenced by the interplay of steric and electronic effects originating from substituents on the aromatic ring and the aliphatic chain. wikipedia.org These nonbonding interactions dictate the accessibility of reactive sites and the electronic density at the carbonyl group, thereby controlling reaction outcomes. wikipedia.org

Electronic Effects:

Electronic effects alter the electron density at the carbonyl carbon, influencing its susceptibility to nucleophilic attack.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or bromo (-Br) groups decrease the electron density on the aromatic ring and, through inductive and/or resonance effects, on the carbonyl carbon. This increased electrophilicity makes the ketone more reactive towards nucleophiles. For instance, p-nitrobenzaldehyde is more reactive than benzaldehyde (B42025) because the nitro group withdraws electron density, favoring nucleophilic attack. learncbse.in

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or alkyl groups increase the electron density on the carbonyl carbon. This reduces its electrophilicity and decreases the ketone's reactivity towards nucleophiles. learncbse.in The methoxy group on the 2-methoxyphenyl moiety in the target molecule exerts a donating effect via resonance.

Steric Effects:

Steric hindrance arises from the spatial arrangement of atoms, which can impede the approach of reagents to a reaction center. wikipedia.org

Ortho-Substituents: The presence of bulky groups at positions ortho to the propanone chain, such as the 2-methoxy group on the phenyl ring, can sterically shield the carbonyl group. This hindrance can slow down reactions by making it more difficult for nucleophiles to access the electrophilic carbon.

Alpha-Substituents: Bulky groups on the carbon alpha to the carbonyl can also hinder reactions. Steric hindrance is often exploited to control selectivity by slowing down unwanted side-reactions. wikipedia.org

Substituent at Para-PositionElectronic Effect TypeInfluence on Carbonyl Carbon ElectrophilicityExpected Reactivity towards Nucleophiles
-NO₂Strongly Electron-Withdrawing (-I, -R)Strongly IncreasesHigh
-BrElectron-Withdrawing (-I) > Donating (+R)IncreasesModerate-High
-HNeutral (Reference)BaselineBaseline
-CH₃Weakly Electron-Donating (+I)DecreasesLow
-OCH₃Strongly Electron-Donating (+R) > Withdrawing (-I)Strongly DecreasesVery Low

Catalytic Strategies in the Derivatization of Propiophenone Systems

Catalysis offers powerful strategies for the efficient and selective derivatization of propiophenone systems, enabling modifications at the carbonyl group, the α-carbon, or the aromatic ring. These methods often provide access to a diverse range of complex molecules under mild conditions.

α-Functionalization: The α-position of the propiophenone core is a common site for derivatization.

Halogenation: Lewis acids like aluminum chloride can catalyze the α-bromination of propiophenones, proceeding through an enol or enolate intermediate. prepchem.com

Hydroxylation and Amination: Transition-metal catalysts are employed for direct α-functionalization. Copper bromide (CuBr₂) or HBr/DMSO systems can facilitate direct α-hydroxylation. nih.gov Similarly, copper-catalyzed systems have been developed for direct α-amination reactions. researchgate.net

Carbonyl Group Transformations: The carbonyl group is a key functional handle for derivatization.

Asymmetric Reduction: Catalytic hydrosilylation is an effective method for the enantioselective reduction of the carbonyl group to a secondary alcohol. Cationic iridium complexes, such as [IrCl(cod)]₂, combined with chiral N-heterocyclic carbene (NHC) ligands, have been shown to efficiently reduce propiophenone. researchgate.net

Reductive Amination: The carbonyl can be converted into an amine through catalytic reductive amination, which typically involves the formation of an imine intermediate followed by reduction using a catalyst like palladium on carbon (Pd/C) with a hydrogen source.

Formation of the Propiophenone Skeleton: Catalysis is also integral to the synthesis of the propiophenone skeleton itself.

Wacker-Type Oxidation: Allyl-benzene precursors can be transformed into propiophenones via Wacker-type oxidation, a reaction catalyzed by palladium(II) chloride (PdCl₂). nih.gov This method is selective for terminal olefins. nih.gov

Aromatic Ring Functionalization: Catalysts can direct the selective functionalization of the aromatic rings.

Regioselective Derivatization: Ruthenium catalysts like [RuCl₂(p-cymene)]₂ have been used for the regioselective ortho-alkenylation of phenolic systems, which could be precursors to or derivatives of propiophenones. nih.gov

These catalytic strategies highlight the versatility of propiophenone systems as building blocks in organic synthesis, allowing for precise structural modifications to achieve chemical diversity. nih.govrhhz.net

Transformation TypeCatalytic System ExampleFunction of CatalystReference
α-BrominationAluminum Chloride (AlCl₃)Lewis acid, promotes enolization and activates bromine. prepchem.com
α-HydroxylationHBr / DMSOCatalyzes direct oxidation of the α-carbon. nih.gov
Asymmetric Hydrosilylation (Reduction)[IrCl(cod)]₂ / Chiral NHC LigandForms a chiral catalytic complex for enantioselective reduction of the carbonyl. researchgate.net
Wacker-Type OxidationPalladium(II) Chloride (PdCl₂)Catalyzes the oxidation of a terminal alkene to a methyl ketone. nih.gov
Ortho-Alkenylation[RuCl₂(p-cymene)]₂Directs C-H activation and subsequent alkenylation at the ortho position. nih.gov

Theoretical and Computational Chemistry Studies of 4 Bromo 3 2 Methoxyphenyl Propiophenone

Quantum Chemical Characterization of Molecular and Electronic Structure

Quantum chemical calculations, most notably those using Density Functional Theory (DFT), are instrumental in predicting the three-dimensional arrangement of atoms in a molecule and the distribution of electrons. For 4'-Bromo-3-(2-methoxyphenyl)propiophenone, a DFT study, likely employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the standard approach for geometry optimization. researchgate.net This process seeks the lowest energy conformation of the molecule, providing insights into bond lengths, bond angles, and dihedral angles.

The electronic structure is profoundly influenced by the substituents on the propiophenone (B1677668) core. The bromine atom at the 4'-position of the phenyl ring is an electron-withdrawing group due to its electronegativity, which would influence the electron density distribution across the aromatic system. Conversely, the 2-methoxyphenyl group at the 3-position introduces both steric and electronic effects. The methoxy (B1213986) group (-OCH3) is an electron-donating group, which can affect the reactivity of the molecule. The interplay of these electronic effects would be reflected in the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap generally suggests a higher reactivity.

The distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map. For this compound, the MEP map would likely show regions of negative potential around the electronegative oxygen and bromine atoms, indicating sites susceptible to electrophilic attack. Regions of positive potential would be expected around the hydrogen atoms.

Table 1: Predicted Molecular and Electronic Properties of this compound based on DFT Calculations

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-1.8 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap4.7 eVRelates to the chemical reactivity and stability.
Dipole Moment3.2 DMeasures the overall polarity of the molecule.

Note: The values in this table are hypothetical and are based on typical results for similarly substituted aromatic ketones.

Application of Density Functional Theory (DFT) in Reaction Energetics and Transition State Analysis

Density Functional Theory is a cornerstone in the computational investigation of chemical reactions, allowing for the mapping of reaction pathways and the characterization of transition states. researchgate.net For this compound, DFT could be employed to study a variety of reactions, such as its reduction, oxidation, or reactions involving the carbonyl group.

A key application of DFT in this context is the calculation of the potential energy surface for a given reaction. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition state that connects them. The transition state is a first-order saddle point on the potential energy surface and represents the energy barrier that must be overcome for the reaction to proceed. The height of this barrier, known as the activation energy, is a critical factor in determining the reaction rate.

For instance, in a nucleophilic addition to the carbonyl group of this compound, DFT calculations could elucidate the geometry of the transition state, showing the partial formation of a new bond to the carbonyl carbon and the partial breaking of the carbon-oxygen pi bond. orientjchem.org The calculated activation energy would provide a quantitative measure of the reaction's feasibility. Furthermore, by comparing the energies of different possible reaction pathways, DFT can help predict the selectivity of a reaction. rsc.org

Table 2: Hypothetical Reaction Energetics for the Reduction of this compound to the Corresponding Alcohol

ParameterEnergy (kcal/mol)Description
Energy of Reactants0.0Reference energy.
Energy of Transition State+15.2Activation energy barrier for the reaction.
Energy of Products-8.5Overall reaction is exothermic.

Note: These energy values are illustrative and represent a plausible outcome for a DFT study of this type of reaction.

Spectroscopic Analysis and Assignment of Vibrational Modes through Computational Modeling

Computational modeling is an indispensable tool for the interpretation of vibrational spectra, such as those obtained from infrared (IR) and Raman spectroscopy. By calculating the harmonic vibrational frequencies of a molecule, DFT can provide a theoretical spectrum that can be compared with experimental data. researchgate.net This comparison aids in the assignment of specific vibrational modes to the observed spectral bands.

For this compound, a DFT frequency calculation would predict a series of vibrational modes, each with a characteristic frequency and intensity. These modes would include stretching, bending, and torsional motions of the various functional groups and the molecular skeleton. For example, the C=O stretching vibration of the ketone group is typically a strong band in the IR spectrum, and its calculated frequency would be expected in the range of 1680-1700 cm⁻¹. The presence of the bromine atom would give rise to a C-Br stretching vibration at a lower frequency, typically in the range of 500-600 cm⁻¹. researchgate.net The various C-H and C-C stretching and bending modes of the aromatic rings would also be predicted.

It is common practice to scale the calculated harmonic frequencies by an empirical scaling factor to account for anharmonicity and other systematic errors in the computational method. researchgate.net The scaled theoretical spectrum can then be directly compared with the experimental spectrum to provide a detailed and reliable assignment of the observed vibrational bands.

Table 3: Predicted Vibrational Frequencies and Assignments for Key Functional Groups in this compound

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Expected Intensity
C=O Stretch1685Strong
Aromatic C-H Stretch3050-3100Medium
Aliphatic C-H Stretch2850-2950Medium
C-O-C Stretch (ether)1240Strong
C-Br Stretch580Medium

Note: These are representative frequencies and are subject to variation based on the specific computational method and scaling factor used.

Advanced Organic Transformations of 4 Bromo 3 2 Methoxyphenyl Propiophenone

Modification of the Bromine Moiety: Nucleophilic Aromatic Substitution and Cross-Coupling Reactions

The bromine atom attached to the electron-deficient phenyl ring is a key handle for introducing structural diversity. This can be achieved primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr):

The propiophenone (B1677668) group is moderately electron-withdrawing, which activates the aromatic ring towards nucleophilic attack. This effect, combined with the bromine atom's position para to the carbonyl group, facilitates the SNAr mechanism. libretexts.org In this two-step addition-elimination process, a nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the bromide ion restores aromaticity and yields the substituted product. The reaction is favored by strong electron-withdrawing groups that can stabilize the negative charge of the intermediate. libretexts.orgmasterorganicchemistry.com While the propiophenone group provides some activation, SNAr reactions with 4'-Bromo-3-(2-methoxyphenyl)propiophenone typically require strong nucleophiles and may necessitate elevated temperatures.

NucleophileReagent ExamplePotential ProductConditions
AlkoxideSodium Methoxide (NaOMe)4'-Methoxy-3-(2-methoxyphenyl)propiophenoneHeat, Polar aprotic solvent (e.g., DMF)
AminePiperidine4'-(Piperidin-1-yl)-3-(2-methoxyphenyl)propiophenoneHeat, Base
ThiolateSodium Thiophenoxide (NaSPh)4'-(Phenylthio)-3-(2-methoxyphenyl)propiophenonePolar aprotic solvent (e.g., DMF)
CyanideSodium Cyanide (NaCN)4'-Cyano-3-(2-methoxyphenyl)propiophenoneHigh Temperature, DMSO

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides are excellent substrates for these transformations. mdpi.comnih.gov The Suzuki-Miyaura coupling, which pairs the aryl bromide with an organoboron reagent, is particularly common for creating biaryl structures. nih.govarkat-usa.org Other significant reactions include the Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines). These reactions proceed via a catalytic cycle involving oxidative addition, transmetalation (for Suzuki), and reductive elimination steps.

Reaction NameCoupling PartnerCatalyst/LigandPotential Product
Suzuki CouplingPhenylboronic acidPd(PPh₃)₄3-(2-Methoxyphenyl)-[1,1'-biphenyl]-4-yl)propan-1-one
Heck CouplingStyrenePd(OAc)₂ / P(o-tol)₃(E)-1-(4'-Styryl-[1,1'-biphenyl]-4-yl)-3-(2-methoxyphenyl)propan-1-one
Sonogashira CouplingPhenylacetylenePdCl₂(PPh₃)₂ / CuI3-(2-Methoxyphenyl)-1-(4'-(phenylethynyl)-[1,1'-biphenyl]-4-yl)propan-1-one
Buchwald-HartwigAnilinePd₂(dba)₃ / BINAP3-(2-Methoxyphenyl)-1-(4'-(phenylamino)-[1,1'-biphenyl]-4-yl)propan-1-one

Carbonyl Group Functionalization: Reduction and Carbon-Carbon Bond Formation Reactions

The ketone carbonyl group is a central site for transformations, allowing for reduction to an alcohol or the formation of new carbon-carbon bonds, which significantly increases molecular complexity.

Reduction:

The carbonyl group can be readily reduced to a secondary alcohol, 1-(4-bromophenyl)-3-(2-methoxyphenyl)propan-1-ol. This transformation can be achieved using a variety of reducing agents. scielo.org.mx Mild hydride reagents like sodium borohydride (B1222165) (NaBH₄) are highly effective for selectively reducing ketones without affecting the aryl bromide. More powerful reagents like lithium aluminum hydride (LiAlH₄) would also accomplish this reduction but require more stringent anhydrous conditions. The choice of reagent can be tailored to the desired selectivity and reaction scale. scielo.org.mx

ReagentSolventKey Features
Sodium Borohydride (NaBH₄)Methanol, EthanolMild, selective for aldehydes and ketones, easy workup.
Zinc Borohydride (Zn(BH₄)₂)THF, EtherChemoselective, can be used in aprotic solvents. scielo.org.mx
Lithium Aluminum Hydride (LiAlH₄)THF, Diethyl EtherPowerful, reduces most carbonyl functionalities, requires anhydrous conditions.
Catalytic HydrogenationH₂ / Pd, Pt, or NiCan also reduce other functional groups (e.g., dehalogenation) under harsh conditions.

Carbon-Carbon Bond Formation Reactions:

The electrophilic carbon of the carbonyl group is a prime target for nucleophilic attack by organometallic reagents or ylides. Grignard reagents (R-MgBr) and organolithium compounds (R-Li) add to the carbonyl to form tertiary alcohols after an aqueous workup. illinois.edu The Wittig reaction, using a phosphorus ylide (Ph₃P=CHR), provides a classic method for converting the ketone into an alkene, replacing the C=O bond with a C=C bond. These reactions are fundamental for extending the carbon skeleton of the molecule. illinois.edu

Reaction TypeReagentIntermediate/Product Type
Grignard ReactionMethylmagnesium bromide (MeMgBr)Tertiary Alcohol
Organolithium Additionn-Butyllithium (n-BuLi)Tertiary Alcohol
Wittig ReactionMethylenetriphenylphosphorane (Ph₃P=CH₂)Alkene
Corey-ChaykovskyDimethylsulfoxonium methylideEpoxide

Ring Functionalization and Cyclization Reactions to Novel Scaffolds

Beyond modifying the existing functional groups, the aromatic rings themselves can be functionalized, or the entire structure can be used as a precursor for intramolecular cyclization to generate complex, polycyclic scaffolds.

The two aromatic rings exhibit different reactivities towards electrophilic substitution. The 2-methoxyphenyl ring is activated by the electron-donating methoxy (B1213986) group, directing incoming electrophiles to the ortho and para positions. Conversely, the 4-bromophenylpropiophenone ring is deactivated by both the bromo and the propiophenone substituents.

Intramolecular cyclization reactions can lead to the formation of novel heterocyclic or carbocyclic systems. For instance, following the reduction of the ketone to an alcohol, an acid-catalyzed intramolecular Friedel-Crafts reaction could potentially occur between the newly formed alcohol and the activated 2-methoxyphenyl ring, leading to a dihydronaphthalene derivative. Other strategies could involve functionalizing the carbon alpha to the carbonyl group, followed by a cyclization step. Such reactions are pivotal in building complex molecular architectures from relatively simple linear precursors. researchgate.net

Precursor ModificationReaction TypeResulting Scaffold
Reduction of ketone to alcoholIntramolecular Friedel-Crafts AlkylationDihydronaphthalene or related tricyclic system
α-Halogenation, then substitutionIntramolecular Nucleophilic SubstitutionBenzofuran or Benzopyran derivatives
Cross-coupling to introduce ortho-functional groupIntramolecular Heck ReactionFused polycyclic systems
Conversion to an enolateIntramolecular Aldol/Claisen CondensationFused ring systems with new carbonyl functionality

Exploration of Chiral Derivatization and Asymmetric Synthesis Routes

The structure of this compound is prochiral, and several transformations can introduce stereocenters, opening pathways to enantiomerically pure compounds.

The most direct approach to introducing chirality is through the asymmetric reduction of the carbonyl group. cardiff.ac.uk This can be achieved using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst), or through catalytic asymmetric transfer hydrogenation. These methods can produce the corresponding secondary alcohol with high enantiomeric excess.

Furthermore, the carbon atom alpha to the carbonyl group (C2) can be enantioselectively functionalized. For example, forming an enolate and reacting it with a chiral electrophile or using a chiral base for deprotonation followed by reaction with an achiral electrophile can establish a stereocenter at this position. A related structure, rac-2-Bromo-3-ethoxy-1,3-bis(4-methoxyphenyl)propan-1-one, highlights the existence of stable chiral centers adjacent to the carbonyl group in similar frameworks. nih.gov These strategies are crucial for the synthesis of optically active molecules that may have applications in medicinal chemistry and materials science. cardiff.ac.uk

TransformationMethodChiral Center Created
Asymmetric ReductionCorey-Bakshi-Shibata (CBS) ReductionC1 of the propyl chain
Asymmetric Transfer HydrogenationRu- or Rh-based chiral catalystsC1 of the propyl chain
Asymmetric AlkylationEnolate formation with a chiral auxiliaryC2 of the propyl chain
Asymmetric Aldol ReactionUse of chiral catalysts or auxiliariesC2 of the propyl chain

Synthetic Utility of 4 Bromo 3 2 Methoxyphenyl Propiophenone in Complex Chemical Synthesis

Precursor in the Construction of Diverse Organic Molecules and Complex Architectures

Propiophenone (B1677668) derivatives are a well-established class of organic compounds that serve as crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai The specific structure of 4'-Bromo-3-(2-methoxyphenyl)propiophenone offers multiple reactive sites, making it a highly adaptable building block for constructing a wide array of organic structures.

The inherent reactivity of its functional groups allows for diverse chemical transformations:

The Ketone Group: The carbonyl moiety can undergo a variety of reactions, such as reduction to an alcohol, reductive amination to form amines, or condensation reactions to build larger molecular frameworks.

The α-Carbon: The carbon atom adjacent to the carbonyl group is activated, making it susceptible to functionalization through reactions like α-halogenation or α-amination. researchgate.netresearchgate.net

The Aryl Bromide: The bromine atom on the phenyl ring is a particularly powerful synthetic handle. It readily participates in a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. This capability allows for the straightforward formation of new carbon-carbon and carbon-heteroatom bonds, enabling the connection of the propiophenone scaffold to other aromatic or aliphatic moieties. The introduction of bromine into a molecular structure is a recognized strategy in drug design, as it can enhance therapeutic activity and favorably influence metabolic pathways. ump.edu.pl

Furthermore, this class of propiophenones can be viewed as saturated analogues of chalcones (α,β-unsaturated ketones). Chalcones containing similar bromo- and methoxy-phenyl rings are recognized as valuable intermediates for the synthesis of various biodynamic heterocyclic compounds, such as pyrazolines. nih.govnih.gov The propiophenone scaffold, obtained through the reduction of the chalcone (B49325) double bond, thus serves as a key precursor to saturated heterocyclic systems and other complex aliphatic-aromatic architectures.

The table below summarizes the key reactive sites of this compound and their potential synthetic transformations.

Functional GroupPositionPotential ReactionsResulting Structures
Ketone (C=O)Propan-1-oneReduction, Reductive Amination, Wittig Reaction, Grignard AdditionAlcohols, Amines, Alkenes, Tertiary Alcohols
α-CarbonC2 of PropanoneHalogenation, Amination, Alkylationα-Functionalized Ketones
Aryl Bromide4'- of Phenyl RingSuzuki Coupling, Heck Coupling, Sonogashira Coupling, Buchwald-Hartwig AminationBi-aryl compounds, Substituted Alkenes, Aryl Alkynes, Aryl Amines

Building Block for Specialized Materials and Polymer Synthesis Research

The unique combination of a rigid aromatic backbone with a flexible alkyl chain and reactive functional groups makes this compound a promising monomer or precursor in materials science and polymer chemistry. Functionalized aromatic compounds are fundamental to the development of advanced materials with tailored electronic, optical, and physical properties. mdpi.com

The aryl bromide functionality is particularly significant in this context. It enables the molecule to be incorporated into polymer chains through step-growth polymerization mechanisms, most notably via cross-coupling reactions. This allows for the synthesis of conjugated polymers and other advanced materials where the electronic and photophysical properties can be finely tuned by the molecular structure of the repeating unit.

The other substituents also play a crucial role in determining the properties of any resulting material:

The 2-methoxyphenyl group and the ketone moiety introduce polarity and can influence the solubility, processability, and thermal stability of a polymer.

These groups can also affect the final morphology and intermolecular packing of the material, which are critical for applications in organic electronics.

The principle of incorporating specific organic molecules into larger polymeric structures to create functional materials is well-established, for instance, in the development of photoactive hydrogels for biological applications. mdpi.com The propiophenone scaffold, with its potential for further modification, fits within this paradigm as a building block for creating specialized materials with programmed properties.

Development of Novel Reaction Methodologies through Propiophenone Scaffolds

Well-defined, multifunctional molecules, often referred to as scaffolds, are essential tools for the development and optimization of new synthetic reactions. rug.nlumich.edu The propiophenone framework is frequently employed as a standard substrate to test the scope, efficiency, and selectivity of novel chemical transformations. researchgate.net

This compound is an ideal scaffold for several reasons:

Multiple Functional Groups: It possesses a ketone, an aryl bromide, and an ether, allowing chemists to assess the chemoselectivity of a new reaction and its tolerance of common functionalities.

Distinct Reactive Sites: The presence of the α-carbon, the carbonyl carbon, and the brominated aromatic ring provides an opportunity to study regioselectivity in competitive reaction systems. For example, propiophenone and its derivatives are common substrates for developing new α-amination and α-halogenation methods. researchgate.netresearchgate.net

Reagent Development: The propiophenone scaffold can be modified to create novel reagents. For instance, α-substituted propiophenones have been designed as photo-cleavable reagents that generate radicals under mild, light-mediated conditions, avoiding the need for harsh metal catalysts. nih.gov

Recent advancements in synthetic chemistry, such as the development of continuous flow processes, often use established scaffolds like propiophenones to demonstrate the robustness and efficiency of the new technology. researcher.lifepolimi.it Therefore, a molecule like this compound not only serves as a precursor to complex products but also as a valuable tool for advancing the fundamental science of chemical synthesis.

Future Perspectives and Emerging Research Avenues in Propiophenone Chemistry

Innovations in Catalysis for C-H Activation and Functionalization of Propiophenone (B1677668) Derivatives

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials. numberanalytics.commdpi.com This approach allows for the direct conversion of ubiquitous C-H bonds into new chemical bonds, streamlining the synthesis of complex molecules like propiophenone derivatives. numberanalytics.com

Transition-metal catalysis is at the forefront of this revolution, with metals such as palladium, rhodium, and ruthenium being commonly used to facilitate C-H activation. mdpi.comhilarispublisher.com These catalysts can selectively cleave specific C-H bonds, enabling the introduction of a wide array of functional groups. hilarispublisher.com A significant area of innovation lies in the development of ligands and catalyst systems that can control site-selectivity, a crucial challenge when multiple C-H bonds are present in a molecule. hilarispublisher.com For propiophenone derivatives, this could enable precise modifications to the aromatic rings or the alkyl chain, providing rapid access to a library of analogues for structure-activity relationship studies.

Recent research has also focused on the use of more sustainable and cost-effective first-row transition metals like iron, cobalt, and manganese. researchgate.netrsc.org These earth-abundant metals offer a more environmentally benign and economically attractive alternative to precious metals. researchgate.net The development of catalytic systems based on these non-precious metals for the C-H functionalization of N-heteroarenes has seen significant progress and highlights a promising direction for ketone-containing compounds as well. rsc.org

Catalyst TypeMetal ExampleKey Advantages for Propiophenone DerivativesResearch Focus
Precious Metal Catalysts Palladium (Pd), Rhodium (Rh), Ruthenium (Ru)High reactivity and selectivity, well-established protocols. mdpi.comhilarispublisher.comDevelopment of new ligands for enhanced site-selectivity, remote C-H activation. hilarispublisher.com
Non-Precious (3d) Metal Catalysts Iron (Fe), Cobalt (Co), Manganese (Mn), Nickel (Ni)Cost-effective, sustainable, low toxicity. researchgate.netrsc.orgExpanding substrate scope, improving catalyst stability and turnover numbers. researchgate.net
Photoredox Catalysis Iridium (Ir), Ruthenium (Ru) complexesMild reaction conditions, use of visible light as a renewable energy source.Combining with other catalysis modes, developing metal-free organic photocatalysts.
Electrochemical Catalysis Nickel (Ni), Copper (Cu)Avoids stoichiometric chemical oxidants/reductants, high functional group tolerance. researchgate.netDesigning new electrode materials and reactor setups for scalability. researchgate.net

These catalytic innovations are unlocking new synthetic pathways, paving the way for more efficient and sustainable methods to create functionalized propiophenones for various applications in the pharmaceutical and chemical industries. hilarispublisher.com

Flow Chemistry and Continuous Processing in Propiophenone Synthesis

The shift from traditional batch manufacturing to continuous flow processing represents a significant technological advancement in chemical synthesis. aurigeneservices.com Flow chemistry, where reagents are continuously pumped through a reactor, offers numerous advantages over batch methods, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and straightforward scalability. aurigeneservices.comacs.orgazolifesciences.com These benefits are particularly relevant for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, a category that includes many complex propiophenone derivatives. nih.govmdpi.com

In a continuous flow setup, reactants are mixed at a junction and then flow through a heated or cooled tube or microreactor. The reaction time is precisely determined by the reactor volume and the flow rate. aurigeneservices.com This level of control can lead to higher yields and purities by minimizing the formation of byproducts that can occur in batch reactors due to poor mixing or temperature gradients. acs.org For instance, the synthesis of 3-Methoxy Propiophenone via a Grignard reaction was shown to achieve a significantly higher yield (84%) in a continuous flow system compared to an optimized batch process (50%). acs.org

Furthermore, flow chemistry enables the safe use of hazardous reagents and the telescoping of multiple reaction steps into a single, uninterrupted process. azolifesciences.comresearchgate.netuc.pt This "reaction telescoping" avoids the need to isolate and purify intermediates, saving time, reducing solvent waste, and minimizing operator exposure to potent compounds. mdpi.comuc.pt Automated flow systems can be assembled to perform multi-step syntheses, which is a rapidly advancing field in modern organic chemistry. aurigeneservices.comresearchgate.net

ParameterBatch ProcessingContinuous Flow Processing
Reaction Control Limited control over temperature gradients and mixing.Precise control of temperature, pressure, and residence time. aurigeneservices.com
Safety Handling of large quantities of hazardous materials; risk of thermal runaway.Small reactor volumes minimize risk; enhanced heat dissipation. aurigeneservices.comnih.gov
Scalability Challenging; often requires re-optimization of conditions.Scaled by running the system for a longer duration or using parallel reactors. nih.gov
Efficiency & Yield Can be lower due to side reactions and workup losses.Often higher yields and purity due to superior process control. acs.org
Process Integration Difficult to couple multiple steps.Readily allows for multi-step "telescoped" syntheses with in-line purification. mdpi.comuc.pt
Reproducibility Can vary between batches and scales.Highly reproducible due to consistent process parameters. aurigeneservices.com

The adoption of continuous flow technology is poised to make the synthesis of propiophenones and other fine chemicals more efficient, safer, and more environmentally friendly, aligning with the principles of green chemistry. azolifesciences.com

Synergistic Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

The convergence of artificial intelligence (AI) and chemistry is creating a new paradigm in reaction design, optimization, and discovery. rjptonline.org Machine learning (ML) algorithms, trained on vast datasets of chemical reactions, can predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes for complex molecules like propiophenone derivatives. nih.govbeilstein-journals.org

One of the primary challenges in synthesis planning is predicting whether a proposed reaction will be successful. nih.govresearchgate.net ML models can analyze the structures of reactants and reagents to forecast the major product, yield, and potential byproducts. researchgate.net For example, a neural network model trained on 15,000 reactions from U.S. patents was able to correctly identify the major product in nearly 72% of cases. nih.govresearchgate.net This predictive power allows chemists to prioritize promising reactions and avoid time-consuming trial-and-error experimentation in the lab. rjptonline.org

Application AreaRole of AI / Machine LearningPotential Impact on Propiophenone Synthesis
Retrosynthesis Planning Suggesting novel and efficient synthetic pathways to a target molecule. beilstein-journals.orgFaster identification of viable routes to complex propiophenone derivatives.
Reaction Outcome Prediction Predicting the major product, yield, and stereoselectivity of a reaction. nih.govresearchgate.netReduced experimental failures; prioritization of high-yielding reactions.
Reaction Condition Optimization Recommending optimal catalysts, solvents, temperatures, and reagents. beilstein-journals.orgImproved yields and purity; discovery of novel, effective conditions.
Mechanism Investigation Analyzing large datasets to uncover insights into reaction mechanisms and selectivity. chemeurope.comDeeper understanding of functionalization reactions on the propiophenone scaffold.
Autonomous Discovery Driving automated high-throughput experimentation platforms for rapid discovery. technologynetworks.comAccelerated development of new catalysts and reactions for propiophenone functionalization.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4'-Bromo-3-(2-methoxyphenyl)propiophenone, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via bromination of a propiophenone precursor. For example, bromination of 3-(2-methoxyphenyl)propiophenone using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeCl₃ or AlCl₃) under anhydrous conditions is common . Optimization involves:

  • Temperature Control : Reactions at 0–5°C minimize side reactions like over-bromination.
  • Catalyst Screening : Testing FeCl₃ vs. AlCl₃ to enhance regioselectivity.
  • Solvent Selection : Dichloromethane or carbon tetrachloride improves solubility of aromatic intermediates.
  • Post-Reaction Quenching : Sodium thiosulfate neutralizes excess bromine to prevent decomposition.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Identify methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and aromatic protons split by substituent effects .
  • ¹³C NMR : Confirm carbonyl (C=O) at ~200 ppm and brominated aromatic carbons (deshielded to ~130 ppm) .
  • IR Spectroscopy : Detect C=O stretching at ~1680 cm⁻¹ and C-Br vibrations at 550–650 cm⁻¹ .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion [M+H]⁺ at m/z 307.0 (calculated for C₁₆H₁₄BrO₂) .

Q. How can impurities or byproducts be minimized during synthesis, and what purification strategies are recommended?

  • Methodological Answer :

  • Chromatographic Purification : Use flash column chromatography (silica gel, hexane/ethyl acetate gradient) to separate brominated products from di-brominated byproducts .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals by exploiting differential solubility .
  • Analytical Monitoring : TLC (Rf ~0.5 in 3:1 hexane:ethyl acetate) tracks reaction progress and detects impurities early .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved for structural confirmation?

  • Methodological Answer :

  • X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., bromine vs. methoxy orientation) using single-crystal diffraction data refined via SHELXL .
  • DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted shifts (e.g., using Gaussian 09 with B3LYP/6-31G* basis set) to validate assignments .
  • Heteronuclear Correlation (HSQC/HMBC) : Map ¹H-¹³C coupling to confirm connectivity in complex splitting patterns .

Q. What computational approaches are suitable for predicting the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Molecular Orbital Analysis : Use Frontier Molecular Orbital (FMO) theory to predict sites for Suzuki-Miyaura coupling (e.g., bromine as leaving group; HOMO/LUMO energies calculated via DFT) .
  • Docking Studies : Simulate interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to assess steric hindrance from the methoxy group .
  • Kinetic Modeling : Apply Eyring equation to compare activation energies for competing pathways (e.g., aryl vs. alkyl bromide reactivity) .

Q. How can mechanistic studies elucidate the role of the methoxy group in directing electrophilic substitution during synthesis?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃O-substituted) to track regioselectivity via ²H NMR .
  • Competition Experiments : Compare bromination rates of 3-(2-methoxyphenyl)propiophenone vs. non-methoxy analogs to quantify directing effects .
  • Electron Density Mapping : Use electrostatic potential maps (MEPs) from DFT to visualize electron-rich regions favored by electrophiles .

Safety and Handling

  • Storage : Store in amber vials at 2–8°C to prevent photodegradation of the bromine moiety .
  • PPE : Use nitrile gloves and fume hoods during synthesis; bromine vapors are corrosive and respiratory irritants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.